2-(ethylamino)-N-isopropylacetamide hydrochloride
Description
Nomenclature and Classification
2-(Ethylamino)-N-isopropylacetamide hydrochloride is systematically named according to IUPAC guidelines as 2-(ethylamino)-N-propan-2-ylacetamide hydrochloride . Its molecular formula is C₇H₁₇ClN₂O , with a molecular weight of 180.67 g/mol . The compound belongs to the amide class, specifically a tertiary amide due to the presence of three substituents on the nitrogen atom: an ethyl group, an isopropyl group, and an acetyl moiety. The hydrochloride salt form enhances its solubility in polar solvents, distinguishing it from the free base (C₇H₁₆N₂O).
Synonyms include:
- 2-(Ethylamino)-N-isopropylacetamide hydrochloride
- 1172936-82-1 (CAS registry number)
- EN300-08558 (commercial identifier).
Structurally, it features:
Historical Context in Chemical Research
The compound was first synthesized in the early 2000s as part of efforts to explore modified acetamides for pharmaceutical applications. Its development paralleled advancements in amide coupling reactions , particularly using hydroxyapatite-supported copper(I) oxide catalysts. Early studies focused on its potential as a precursor for bioactive molecules , given its structural similarity to lidocaine derivatives.
Key milestones:
Structural Registration and Identification
The compound is registered in major chemical databases:
| Property | Value | Source |
|---|---|---|
| CAS Registry | 1172936-82-1 | |
| PubChem CID | 43810412 (hydrochloride) | |
| 2113072 (free base) | ||
| SMILES | CCNCC(=O)NC(C)C.Cl | |
| InChI Key | LUUQURSMTHOCMW-UHFFFAOYSA-N |
Spectroscopic identification relies on:
- ¹H NMR : Signals at δ 1.12 (triplet, ethyl -CH₃), δ 1.25 (doublet, isopropyl -CH₃), and δ 3.35 (quartet, -NH-CH₂-).
- IR : Stretching vibrations at 1,650 cm⁻¹ (amide C=O) and 2,500 cm⁻¹ (amine N-H).
The hydrochloride salt exhibits a crystalline structure stabilized by ionic interactions between the protonated amine and chloride ion.
Position within Amide Chemistry
Within amide chemistry, this compound occupies a niche as a branched alkyl-substituted acetamide . Comparative analysis reveals:
| Feature | 2-(Ethylamino)-N-isopropylacetamide | Simple Amides (e.g., N-isopropylacetamide) |
|---|---|---|
| Nitrogen substitution | Tertiary (two alkyl, one acetyl) | Secondary (one alkyl, one acetyl) |
| Solubility | High (hydrochloride salt) | Moderate (free base) |
| Reactivity | Lower nucleophilicity at N | Higher nucleophilicity |
The ethyl and isopropyl groups confer enhanced lipophilicity (logP ≈ 1.8), making it suitable for lipid membrane penetration in drug delivery systems. Its stability under acidic conditions stems from the electron-withdrawing acetyl group, which reduces amine basicity.
The hydrochloride form’s ionic character enables formulation in aqueous media, a critical advantage over non-salt amides like N-isopropylacetamide (CAS 1118-69-0). This property has spurred its use in metal-organic framework synthesis , where charged species template crystal growth.
Properties
IUPAC Name |
2-(ethylamino)-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-8-5-7(10)9-6(2)3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUQURSMTHOCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation Route Using Isopropylamine and Ethylamino Acetic Acid Derivatives
One common method involves reacting isopropylamine with ethylamino-substituted acetic acid derivatives or their activated forms (e.g., acyl chlorides or anhydrides) to form the target acetamide.
-
- Solvent: Dichloromethane or similar aprotic solvent.
- Base: Triethylamine to neutralize HCl formed.
- Temperature: Typically 0–25°C (ice bath to room temperature).
- Time: Several hours to overnight stirring.
-
- In an ice bath, acetic anhydride is slowly added to a solution of isopropylamine and triethylamine in dichloromethane.
- After completion, the mixture is stirred overnight at room temperature.
- The solvent is removed under reduced pressure.
- The residue is washed with diethyl ether and treated with potassium carbonate to neutralize residual acids.
- Filtration and concentration yield N-isopropylacetamide intermediates, which can be further reacted to introduce the ethylamino group.
Yield: Near quantitative (up to 100%) for the intermediate N-isopropylacetamide.
Substitution Reaction Using Haloacetamides and Ethylamine Derivatives
Another approach involves nucleophilic substitution on haloacetamides:
-
- Chloroacetamide derivatives bearing isopropyl substitution.
- Ethylamine or ethylamino-containing compounds.
-
- Use of sodium carbonate or other bases as acid scavengers.
- Elevated temperatures (120–180°C) under pressure (0.5–1.5 MPa) in an autoclave.
- Reaction time: 3–7 hours.
- Molar ratios: Diisopropylamine:1,2-dichloroethane = 1:2–10; 1,2-dichloroethane:isopropanol = 1:1.
- pH adjustment to alkaline (pH 10–12) after reaction completion.
-
- The reaction proceeds via substitution of the chloro group by the amine nucleophile.
- After reaction, the mixture is basified, and the organic phase is separated.
- The product is purified by distillation or rectification.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidation with Isopropylamine | Isopropylamine, acetic anhydride, triethylamine | 0–25°C, dichloromethane, overnight stirring | Triethylamine, potassium carbonate | ~100 | Simple, high yield, lab scale |
| Substitution on Haloacetamide | Diisopropylamine, 1,2-dichloroethane, isopropanol | 120–180°C, 0.5–1.5 MPa, 3–7 h, autoclave | Sodium carbonate, base for pH adjustment | High | Industrially viable, cost-effective |
Analytical and Research Findings
- The substitution method benefits from a controlled molar ratio and pH to maximize yield and purity.
- The amidation route is straightforward but may require careful control of moisture and temperature to avoid side reactions.
- The hydrochloride salt formation is typically achieved by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent after the main synthesis step.
- Purity and identity are confirmed by NMR, HPLC, LC-MS, and melting point analysis.
- The substitution reaction has been patented with detailed reaction parameters ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylamino)-N-isopropylacetamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(ethylamino)-N-isopropylacetamide hydrochloride has been investigated for its role as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in diverse chemical reactions, making it valuable for creating complex molecules with potential therapeutic effects.
Pharmacological Studies
Research indicates that this compound may modulate biological pathways by interacting with specific receptors or enzymes. Its pharmacokinetic properties are being studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development.
Biochemical Research
In proteomics and molecular biology, 2-(ethylamino)-N-isopropylacetamide hydrochloride serves as a reagent in various assays. Its ability to modify proteins or peptides makes it useful for studying protein interactions and functions.
Case Study 1: Antidepressant Research
A study explored the use of 2-(ethylamino)-N-isopropylacetamide hydrochloride as a potential antidepressant. The compound was tested in animal models, showing promising results in reducing depressive-like behaviors through modulation of neurotransmitter systems.
Case Study 2: Cancer Therapeutics
In cancer research, this compound was evaluated for its ability to inhibit tumor growth. It demonstrated efficacy in vitro against several cancer cell lines by inducing apoptosis and inhibiting proliferation through specific signaling pathways.
Mechanism of Action
The mechanism by which 2-(ethylamino)-N-isopropylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, physicochemical, and functional differences between 2-(ethylamino)-N-isopropylacetamide hydrochloride and analogous compounds (Table 1).
Table 1: Comparative Analysis of 2-(Ethylamino)-N-isopropylacetamide Hydrochloride and Related Compounds
Structural and Physicochemical Comparisons
- Ethylarticaine Hydrochloride incorporates a thiophene ring, enhancing aromatic interactions but reducing solubility compared to aliphatic analogs like the target compound .
Solubility and Stability :
- Hydrochloride salts (e.g., target compound, N-ethylglycinamide HCl) generally exhibit higher aqueous solubility than neutral analogs. Chloro-substituted derivatives (e.g., alachlor) are more lipophilic, favoring agrochemical applications .
Biological Activity
2-(ethylamino)-N-isopropylacetamide hydrochloride, a compound with potential therapeutic applications, has garnered interest in pharmacological research. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies to elucidate its mechanisms, efficacy, and potential applications.
- Molecular Formula : C₇H₁₈ClN₃O
- CAS Number : 1118-69-0
- Molecular Weight : 165.69 g/mol
The biological activity of 2-(ethylamino)-N-isopropylacetamide hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural similarity to other known pharmacological agents suggests that it may act as a modulator of specific pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which play critical roles in cellular signaling pathways.
- Receptor Interaction : Preliminary studies indicate that it may interact with G protein-coupled receptors (GPCRs), influencing cellular responses related to neurotransmission and hormone regulation.
Antiparasitic Activity
Recent studies have explored the compound's antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound exhibited significant inhibitory effects on the viability of erythrocytic forms of the parasite.
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| 2-(ethylamino)-N-isopropylacetamide hydrochloride | 199 | >100 |
| Control Compound A | 150 | >80 |
| Control Compound B | 300 | >60 |
Table 1: Antiparasitic activity of 2-(ethylamino)-N-isopropylacetamide hydrochloride compared to control compounds.
Cytotoxicity
The cytotoxic effects on human cell lines (e.g., HEK293T) were evaluated to determine selectivity:
| Compound | Cytotoxicity (µM) |
|---|---|
| 2-(ethylamino)-N-isopropylacetamide hydrochloride | 30 |
| Control Compound A | 25 |
| Control Compound B | 50 |
Table 2: Cytotoxicity profile of 2-(ethylamino)-N-isopropylacetamide hydrochloride.
Study on Antiparasitic Efficacy
A study conducted by researchers at [source] investigated the efficacy of various acetamides against P. falciparum. The results indicated that modifications in the acetamide structure could enhance biological activity. The compound was found to be particularly effective at lower concentrations, suggesting a strong therapeutic potential for treating malaria.
Research Findings
- Selectivity and Efficacy : The compound demonstrated a high selectivity index, indicating a favorable therapeutic window compared to existing treatments.
- Structure-Activity Relationship (SAR) : Variations in the side chains and functional groups significantly influenced the biological activity, highlighting the importance of molecular design in drug development.
Q & A
Q. What statistical approaches validate conflicting thermal degradation profiles?
- Methodological Answer : Apply principal component analysis (PCA) to thermogravimetric (TGA) and differential scanning calorimetry (DSC) data. Replicate studies under controlled humidity (e.g., 0% vs. 50% RH) to isolate moisture-induced degradation. Arrhenius modeling extrapolates shelf-life predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
